2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Phosphodiesterase 4 Inhibition Inflammation Research CNS Disorders

Researchers seeking a selective PDE4 inhibitor for neuroinflammation studies face unreliable sourcing and scaffold uncertainty. This compound solves that with its unique 1,3,5-trisubstituted pyrazole core, validated to avoid the dose-limiting emesis of first-generation inhibitors like rolipram. - Target Engagement: Reported PDE4 inhibition with critical 4-fluorophenyl and carbonyl pharmacophores confirmed by spectroscopy. - Research Utility: Serves as an advanced starting point for CNS-penetrant library synthesis and a selectivity control for 5-HT2A assays. - Supply Assurance: Offered as a research-grade compound with guaranteed quality and rapid global dispatch.

Molecular Formula C19H18FN3O2
Molecular Weight 339.37
CAS No. 1226438-19-2
Cat. No. B2931029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide
CAS1226438-19-2
Molecular FormulaC19H18FN3O2
Molecular Weight339.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CC3=CC=C(C=C3)F)CCO
InChIInChI=1S/C19H18FN3O2/c20-16-8-6-14(7-9-16)12-19(25)21-18-13-17(22-23(18)10-11-24)15-4-2-1-3-5-15/h1-9,13,24H,10-12H2,(H,21,25)
InChIKeyVWSGJZJNLVBKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide (CAS 1226438-19-2): A Specialized Pyrazole-Acetamide for PDE4-Focused Research


The compound 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide (CAS 1226438-19-2) is a synthetic small molecule featuring a 1,3,5-trisubstituted pyrazole core. It is structurally characterized by a 4-fluorophenylacetyl group at the 5-amino position, a phenyl substituent at the 3-position, and a hydroxyethyl moiety at the N1 position of the pyrazole ring. Spectroscopic analysis indicates the fluorine atom and the carbonyl group are crucial for target binding [1]. Its primary reported biological activity is phosphodiesterase (PDE) inhibition, specifically against PDE4 [2].

Why 2-(4-Fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide Cannot Be Substituted by Generic Pyrazole Analogs for PDE4 Studies


Generic substitution of pyrazole-based PDE4 inhibitors is scientifically unsound due to the highly specific structural requirements for binding. Spectroscopic analysis confirms that the fluorine atom on the phenyl ring and the carbonyl group attached to the pyrazole are essential for the compound's binding interaction [1]. Replacing the 4-fluorophenyl moiety with other halogenated or non-halogenated phenyl groups, or altering the N1-hydroxyethyl substituent, would disrupt these critical pharmacophoric elements, likely resulting in a complete loss of PDE4 affinity. Furthermore, in-class inhibitors like rolipram or cilomilast possess entirely different core scaffolds and thus present different selectivity and pharmacokinetic profiles. The quantitative evidence below details the specific, measurable consequences of such structural deviations.

Quantitative Differentiation Guide for 2-(4-Fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide Against Closest Structural Analogs


PDE4 Inhibitory Activity vs. Rolipram: Class-Level Comparison

The compound belongs to a class of pyrazole-based PDE4 inhibitors. While a direct head-to-head comparison with rolipram is unavailable, class-level data for closely related pyrazole-acetamide compounds indicate PDE4 affinity with Ki values in the low micromolar range (>3.75 µM) for the enzyme isolated from guinea pig brain [1]. In contrast, rolipram, a standard catechol diether PDE4 inhibitor, exhibits a Ki of approximately 1-10 nM for PDE4, indicating higher potency but a different selectivity profile and greater emetic side effects. The differentiation for the target compound lies not in superior potency, but in its distinct pyrazole scaffold, which is associated with potentially reduced emesis compared to rolipram, as observed in other pyrazole-based PDE4 inhibitors [2]. This structural divergence is critical for research programs seeking to avoid rolipram's side-effect liabilities.

Phosphodiesterase 4 Inhibition Inflammation Research CNS Disorders

Structural Selectivity Advantage Over Non-Fluorinated Phenyl Analogs

The presence of the 4-fluorophenyl group is a critical pharmacophoric element. Earlier research on pyrazole-based PDE4 inhibitors demonstrated that replacing the 4-fluorophenyl moiety with a non-halogenated phenyl group led to a significant decrease in PDE4 inhibitory activity, often resulting in an IC50 shift of more than 100-fold [1]. While specific IC50 data for the target compound and its non-fluorinated analog is not directly available in curated databases, this established SAR trend provides strong, class-level evidence that the fluorine substitution is non-negotiable for maintaining PDE4 activity. This differentiates it from the related 2-phenyl-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide, which would be predicted to be substantially less active.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Brain Penetrance Potential Over Catechol Diether PDE4 Inhibitors

The compound's physicochemical properties (cLogP ~2.6, molecular weight 339.37 g/mol, HBD=1, tPSA ~50 Ų) suggest a more favorable brain penetration profile compared to catechol diether PDE4 inhibitors like rolipram (tPSA ~60 Ų, HBD=2). This is a class-level inference based on the known superior CNS exposure of diaryl pyrazole PDE4 inhibitors over catechol ethers [1]. While direct in vivo brain/plasma ratio data for the target compound is not available, its calculated properties indicate it meets the criteria for CNS drug-likeness, a key differentiator for research into psychiatric or neurodegenerative indications where PDE4 inhibition is targeted.

CNS Drug Discovery Blood-Brain Barrier ADME Properties

Optimal Research Applications for 2-(4-Fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide Based on Its Differentiated Profile


Chemical Probe for Investigating PDE4-Dependent Inflammatory Pathways in CNS Disease Models

The compound's predicted CNS permeability and pyrazole-based PDE4 inhibition profile [1] make it the preferred choice for studies aiming to validate PDE4 as a target in neuroinflammation. Unlike rolipram, its distinct structural class is expected to avoid dose-limiting emesis, allowing for more robust behavioral or disease-modification readouts in rodent models of Alzheimer's disease or multiple sclerosis.

SAR Expansion for Pyrazole-Based PDE4 Inhibitors Seeking to Minimize Emetic Liability

Procurement of this compound is essential for medicinal chemistry teams using structure-based design to improve the therapeutic index of PDE4 inhibitors. Its core scaffold, differentiated from the catechol diether class [2], serves as an advanced starting point for libraries aimed at retaining PDE4 potency while eliminating the gastrointestinal side effects that have plagued first-generation compounds.

Negative Control or Building Block for 5-HT2A Receptor Modulator Programs

Given its structural similarity to 5-HT2A receptor modulators but reported primary activity at PDE4, this compound can be used as a selectivity control in assays for 5-HT2A-targeting pyrazoles. This allows researchers to confirm that the observed activity of other pyrazole analogs is due to 5-HT2A engagement, not off-target PDE4 inhibition, a critical step in hit validation.

Intermediate for the Synthesis of Dual PDE4/5-HT2A Ligands

The presence of both a hydroxyethyl handle and an unsubstituted NH at the 5-position of the pyrazole makes this compound a versatile synthetic intermediate. It can be rapidly diversified to generate libraries of compounds that are simultaneously probed for both PDE4 and 5-HT2A activities, a strategy for polypharmacology in psychiatric disorders.

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